Cas no 2097953-63-2 (1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride)
1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 1-(azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride
- 1-(azetidin-3-yl)-3-methoxypyrrolidine;dihydrochloride
- 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride
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- Inchi: 1S/C8H16N2O.2ClH/c1-11-8-2-3-10(6-8)7-4-9-5-7;;/h7-9H,2-6H2,1H3;2*1H
- InChI Key: RWVHDCSHVALAQI-UHFFFAOYSA-N
- SMILES: Cl.Cl.O(C)C1CCN(C1)C1CNC1
Computed Properties
- Exact Mass: 228.0796186 g/mol
- Monoisotopic Mass: 228.0796186 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 136
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 229.14
- Topological Polar Surface Area: 24.5
1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A134306-100mg |
1-(azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride |
2097953-63-2 | 100mg |
$ 115.00 | 2022-05-31 | ||
| TRC | A134306-500mg |
1-(azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride |
2097953-63-2 | 500mg |
$ 475.00 | 2022-05-31 | ||
| TRC | A134306-1g |
1-(azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride |
2097953-63-2 | 1g |
$ 730.00 | 2022-05-31 |
1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride
Introduction to 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride (CAS No. 2097953-63-2)
1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride (CAS No. 2097953-63-2) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of heterocyclic derivatives, characterized by its intricate molecular structure that combines an azetidine ring with a methoxypyrrolidine moiety. The dihydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in the synthesis of potential therapeutic agents.
The azetidin-3-yl substituent in the molecular framework of this compound is particularly noteworthy due to its structural similarity to certain bioactive natural products. Azetidine derivatives are known for their role in modulating biological pathways, particularly in enzyme inhibition and receptor binding. The presence of the 3-methoxypyrrolidine group further diversifies its pharmacophoric properties, enabling interactions with a wide range of biological targets. This combination makes 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride a promising candidate for further exploration in drug discovery.
In recent years, there has been a surge in research focused on developing novel small molecules that can interact with complex biological systems. The 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride structure has been investigated for its potential applications in treating various diseases, including neurological disorders and inflammatory conditions. Its unique scaffold allows for selective binding to specific proteins and enzymes, which is crucial for developing targeted therapies.
One of the most compelling aspects of this compound is its versatility in medicinal chemistry. Researchers have leveraged its structural features to design analogs with enhanced pharmacological properties. For instance, modifications to the methoxypyrrolidine moiety have been shown to improve metabolic stability and bioavailability, while alterations to the azetidin-3-yl ring can fine-tune binding affinity and selectivity. These findings highlight the compound's potential as a building block for next-generation drugs.
The synthesis of 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve high yields and enantiopurity. These synthetic strategies not only underscore the compound's synthetic challenge but also demonstrate the advancements in chemical synthesis techniques.
Recent studies have begun to explore the pharmacokinetic profile of 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride, providing insights into its absorption, distribution, metabolism, and excretion (ADME) properties. Preliminary data suggest that the compound exhibits favorable pharmacokinetic characteristics, including moderate solubility in water and reasonable bioavailability across multiple species. These attributes are critical for evaluating its potential as a drug candidate.
Furthermore, computational modeling and molecular dynamics simulations have played a pivotal role in understanding the interactions between 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride and biological targets. These studies have revealed key binding interactions that rationalize its observed biological activity. By integrating experimental data with computational approaches, researchers can accelerate the drug discovery process and optimize lead compounds more efficiently.
The therapeutic potential of 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride has been examined in several preclinical models. Initial findings indicate that it may possess anti-inflammatory and neuroprotective effects, making it relevant for conditions such as Alzheimer's disease and rheumatoid arthritis. While these results are promising, further clinical investigations are necessary to validate its efficacy and safety profiles.
In conclusion, 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride represents a significant advancement in pharmaceutical chemistry due to its unique structural features and versatile applications. Its potential as a therapeutic agent continues to be explored through interdisciplinary research efforts combining synthetic chemistry, computational biology, and preclinical testing. As our understanding of biological systems evolves, compounds like this one will play an increasingly important role in addressing unmet medical needs.
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